Esaxerenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Esaxerenone as a Mineralocorticoid Receptor Antagonist

Esaxerenone belongs to a class of drugs known as mineralocorticoid receptor antagonists (MRAs). These drugs work by blocking the action of aldosterone, a hormone produced by the adrenal glands. Aldosterone binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. By blocking these receptors, esaxerenone can help regulate blood pressure and fluid balance in the body [].

This mechanism of action makes esaxerenone a potential candidate for treating conditions like:

- Hypertension (High Blood Pressure): Studies have shown that esaxerenone can effectively lower blood pressure in patients with hypertension, either alone or in combination with other medications [].

- Chronic Kidney Disease (CKD): Esaxerenone is being investigated for its ability to slow the progression of CKD, particularly in diabetic patients. MRAs have been shown to protect the kidneys from damage caused by high blood pressure and inflammation [].

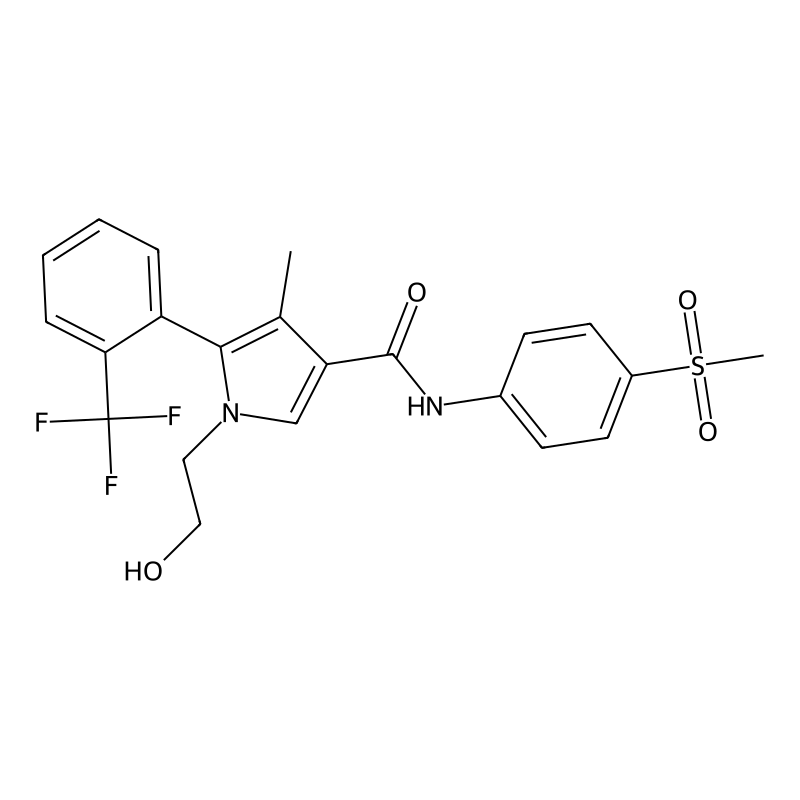

Esaxerenone is a novel pharmacological compound primarily classified as a mineralocorticoid receptor blocker. Its chemical structure is characterized by the formula , and it is recognized for its potential in treating conditions such as hypertension and heart failure. The compound belongs to the class of aromatic anilides, which are organic compounds containing an anilide group where the carboxamide is substituted with an aromatic group. Esaxerenone has been under clinical investigation, particularly in Japanese populations, for its efficacy in managing essential hypertension .

Esaxerenone functions as a selective antagonist of the mineralocorticoid receptor (MR) [, ]. MR plays a crucial role in regulating blood pressure and electrolyte balance by binding to the hormone aldosterone. Esaxerenone binds to MR, preventing aldosterone from exerting its effects, ultimately leading to a reduction in blood pressure [].

This mechanism offers potential advantages over older MRAs like spironolactone, which can cause side effects due to their interaction with other hormone receptors [].

Esaxerenone undergoes various metabolic transformations primarily via cytochrome P450 enzymes and uridine diphosphate-glucuronosyltransferases. The major metabolic pathways include:

- Oxidation: This pathway accounts for approximately 30% of esaxerenone's clearance.

- Glucuronidation: Several isoforms of uridine diphosphate-glucuronosyltransferase are involved in this process.

- Hydrolysis: This is another significant metabolic route contributing to esaxerenone's biotransformation .

The compound's pharmacokinetics indicate a half-life of approximately 30 hours, with a notable bioavailability of around 90% .

Esaxerenone exhibits selective inhibition of mineralocorticoid receptors, which play a crucial role in regulating blood pressure and fluid balance. It has shown promising results in clinical trials, particularly in hypertensive patients, demonstrating significant antihypertensive effects without substantial adverse reactions. The compound's mechanism involves blocking the action of aldosterone, thereby reducing sodium retention and promoting diuresis .

In vitro studies have indicated that esaxerenone does not significantly inhibit other steroid hormone receptors such as glucocorticoid or androgen receptors, distinguishing it from other similar compounds like spironolactone and eplerenone .

The synthesis of esaxerenone involves several steps that utilize various chemical precursors. Key methods include:

- Formation of the Pyrrole Ring: The pyrrole structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups: This includes the addition of trifluoromethyl and methanesulfonyl groups to the aromatic rings.

- Final Coupling Reactions: These reactions link the pyrrole moiety with the anilide component to form the final product .

The synthesis has been documented in patent applications, detailing specific conditions and reagents used during the process .

Esaxerenone's primary application lies in its use as an antihypertensive agent. Clinical trials have demonstrated its effectiveness in lowering blood pressure in patients with essential hypertension, particularly those who may not respond adequately to traditional therapies. Additionally, its potential role in managing heart failure is being explored due to its favorable safety profile compared to other mineralocorticoid receptor antagonists .

Studies have shown that esaxerenone interacts minimally with various receptors and enzymes, making it a safer alternative for patients at risk of adverse effects from more traditional therapies. Notably, it does not significantly inhibit glucocorticoid or androgen receptors, which can lead to fewer side effects such as gynecomastia or electrolyte imbalances commonly associated with other compounds like spironolactone .

Esaxerenone shares similarities with several other mineralocorticoid receptor antagonists but also exhibits unique properties that set it apart:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Spironolactone | Steroidal | Non-selective; significant side effects |

| Eplerenone | Steroidal | Less potent than esaxerenone; similar uses |

| Canrenone | Steroidal | Active metabolite of spironolactone; longer half-life |

| Finerenone | Non-steroidal | Selective for mineralocorticoid receptor; used for chronic kidney disease |

Esaxerenone's selective action on mineralocorticoid receptors with minimal off-target effects makes it a promising candidate for hypertension management without the drawbacks associated with traditional steroidal agents .

Mineralocorticoid Receptor Binding Kinetics and Thermodynamics

Esaxerenone demonstrates exceptional binding kinetics to the mineralocorticoid receptor, establishing it as one of the most potent non-steroidal mineralocorticoid receptor antagonists developed to date. The compound exhibits a binding affinity characterized by an IC50 value of 9.4 nanomolar for inhibiting tritium-labeled aldosterone binding to the mineralocorticoid receptor [1] [2]. This represents a substantial improvement in potency compared to existing mineralocorticoid receptor antagonists, with esaxerenone demonstrating approximately 4-fold higher binding affinity than spironolactone (IC50 = 36 nanomolar) and 76-fold higher affinity than eplerenone (IC50 = 713 nanomolar) [1] [2].

The binding kinetics of esaxerenone reveal a unique interaction profile with the mineralocorticoid receptor. In radioligand displacement assays using rat mineralocorticoid receptor preparations, esaxerenone demonstrated competitive inhibition characteristics with aldosterone binding [2]. The compound exhibits a longer duration of action compared to traditional steroidal antagonists, suggesting stronger receptor binding affinity and slower dissociation kinetics [1]. This prolonged receptor occupancy contributes to esaxerenone's extended pharmacological effects and supports once-daily dosing regimens in clinical applications.

Thermodynamic analysis of esaxerenone binding indicates that the interaction is driven by both enthalpic and entropic contributions, though specific thermodynamic parameters have not been fully characterized in published literature. The binding thermodynamics appear to favor stable complex formation, as evidenced by the compound's superior potency and longer-lasting suppressive effects on aldosterone-induced responses in adrenalectomized rats compared to spironolactone and eplerenone [1].

The binding kinetics are further characterized by the compound's selectivity profile. Esaxerenone demonstrates minimal binding to other nuclear receptors, with IC50 values exceeding 10,000 nanomolar for glucocorticoid, androgen, and progesterone receptors [3] [1]. This represents greater than 1,000-fold selectivity for the mineralocorticoid receptor over other steroid hormone receptors, indicating highly specific binding interactions that minimize off-target effects.

Structural Basis of Receptor Selectivity Over Glucocorticoid/Androgen/Progesterone Receptors

The remarkable selectivity of esaxerenone for the mineralocorticoid receptor over other steroid hormone receptors stems from its unique non-steroidal chemical structure and distinctive binding mode within the receptor ligand-binding domain. Crystal structure analysis of the mineralocorticoid receptor ligand-binding domain in complex with esaxerenone (Protein Data Bank entry 6L88) reveals a novel binding conformation that differs substantially from traditional steroidal mineralocorticoid receptor antagonists [4] [5] [6].

The structural basis for selectivity lies in esaxerenone's pyrrole-based chemical scaffold (molecular formula C22H21F3N2O4S), which adopts a unique orientation within the mineralocorticoid receptor binding pocket [5]. Unlike steroidal antagonists such as spironolactone and eplerenone, esaxerenone induces large side-chain rearrangements within the receptor ligand-binding domain and penetrates deeper into the protein core [4] [5]. This deep intrusion into the receptor creates a binding mode that is highly specific to the mineralocorticoid receptor's unique structural features.

The trifluoromethyl group and methylsulfonyl substituents of esaxerenone make specific contacts with amino acid residues that are unique to the mineralocorticoid receptor binding pocket [5]. These interactions are not possible within the binding sites of glucocorticoid, androgen, or progesterone receptors due to differences in pocket size, shape, and amino acid composition. The structural complementarity between esaxerenone and the mineralocorticoid receptor is so precise that the compound shows no measurable binding affinity for other steroid hormone receptors even at concentrations as high as 5 micromolar [3] [1].

Functional selectivity studies confirm the structural observations. In reporter gene assays, esaxerenone demonstrates no agonistic or antagonistic activity toward glucocorticoid, androgen, or progesterone receptors at concentrations that completely saturate mineralocorticoid receptor binding [3] [1]. This functional selectivity profile contrasts sharply with spironolactone, which exhibits significant cross-reactivity with androgen and progesterone receptors, leading to endocrine side effects such as gynecomastia and menstrual irregularities in clinical use.

The crystal structure also reveals that esaxerenone stabilizes a novel antagonist conformation of the mineralocorticoid receptor that has not been observed with other mineralocorticoid receptor ligands [4] [5]. This unique conformational state may contribute to the compound's exceptional selectivity by creating a receptor conformation that is incompatible with activation mechanisms of other nuclear receptors.

Allosteric Modulation Patterns in Nuclear Receptor Superfamily

Esaxerenone's mechanism of action involves complex allosteric modulation patterns that extend beyond simple competitive antagonism at the mineralocorticoid receptor orthosteric binding site. The compound's binding induces conformational changes that propagate throughout the receptor structure, affecting multiple functional domains through allosteric communication networks [5] [7] [8].

The primary allosteric mechanism involves the disruption of the activation function-2 (AF-2) surface formation, which is critical for coactivator protein recruitment [8]. Upon esaxerenone binding, the receptor adopts an antagonist conformation characterized by repositioning of helix 12, preventing the formation of the hydrophobic cleft necessary for LXXLL motif-containing coactivator binding [5]. This conformational change represents a classic example of negative allosteric modulation, where ligand binding at one site (the orthosteric pocket) prevents productive protein-protein interactions at a distant site (the coactivator binding surface).

Nuclear receptor allosteric networks involve communication between the ligand-binding domain and DNA-binding domain through interdomain flexible linkers [7] [8]. Esaxerenone binding appears to disrupt these allosteric communication pathways, potentially affecting DNA binding affinity and specificity. This interdomain communication disruption may contribute to the compound's ability to prevent mineralocorticoid receptor-mediated gene transcription even when the receptor successfully translocates to the nucleus.

The compound also appears to influence receptor dimerization dynamics through allosteric mechanisms [7]. Nuclear receptors function as homodimers or heterodimers, and the stability and geometry of these dimeric assemblies can be modulated by ligand binding. Esaxerenone may affect the cooperativity of receptor dimerization, potentially leading to the formation of non-functional or weakly functional dimeric complexes that are unable to effectively regulate target gene expression.

Post-translational modification patterns represent another layer of allosteric regulation that may be influenced by esaxerenone binding [7] [8]. The compound's unique binding mode could affect the accessibility of specific amino acid residues to kinases, ubiquitin ligases, or other modifying enzymes, thereby altering the receptor's stability, nuclear localization, or transcriptional activity through allosteric mechanisms.

Heat shock protein interactions also demonstrate allosteric modulation patterns relevant to esaxerenone's mechanism [8]. In the absence of ligand, mineralocorticoid receptors exist in complexes with heat shock proteins including HSP90 and HSP70. Esaxerenone binding may maintain or stabilize these chaperone interactions, preventing the conformational changes necessary for chaperone dissociation and subsequent receptor activation.

Downstream Signaling Pathways in Renin-Angiotensin-Aldosterone System

Esaxerenone exerts its pharmacological effects by specifically blocking mineralocorticoid receptor activation within the complex network of renin-angiotensin-aldosterone system signaling pathways. The renin-angiotensin-aldosterone system represents a sophisticated hormonal cascade that regulates blood pressure, fluid balance, and electrolyte homeostasis through multiple interconnected signaling mechanisms [9] [10] [11].

The renin-angiotensin-aldosterone system cascade initiates with renin secretion from juxtaglomerular cells in response to decreased renal perfusion, sympathetic nervous system activation, or reduced sodium delivery to the macula densa [9] [10]. Renin cleaves angiotensinogen to produce angiotensin I, which is subsequently converted by angiotensin-converting enzyme to angiotensin II, a potent vasoconstrictor that stimulates aldosterone synthesis in the adrenal cortex [9] [11].

Aldosterone, the terminal effector of this cascade, binds to mineralocorticoid receptors and initiates a complex series of genomic and non-genomic signaling pathways [12] [13]. The primary genomic pathway involves aldosterone-mineralocorticoid receptor complex translocation to the nucleus, where it functions as a transcription factor regulating expression of multiple target genes including serum and glucocorticoid-regulated kinase 1 (SGK1), epithelial sodium channel subunits, and various inflammatory mediators [14] [12].

Esaxerenone blocks this signaling cascade specifically at the level of mineralocorticoid receptor activation, preventing the formation of transcriptionally active aldosterone-receptor complexes [1]. This blockade results in decreased expression of SGK1, which normally phosphorylates and inactivates Nedd4-2, an ubiquitin ligase responsible for epithelial sodium channel degradation [14] [15]. By preventing SGK1 upregulation, esaxerenone maintains higher levels of Nedd4-2 activity, leading to increased epithelial sodium channel turnover and reduced sodium reabsorption in the distal nephron [15].

The compound also interrupts non-genomic aldosterone signaling pathways that involve rapid activation of protein kinase C, mitogen-activated protein kinases, and NADPH oxidase systems [16] [13]. These rapid signaling pathways contribute to aldosterone's effects on vascular function, inflammation, and oxidative stress. Studies demonstrate that esaxerenone treatment reduces NADPH oxidase activity and reactive oxygen species generation, suggesting effective blockade of these non-genomic pathways [16] [17].

Inflammatory signaling represents a critical downstream component of mineralocorticoid receptor activation that is effectively blocked by esaxerenone [18]. Aldosterone-activated mineralocorticoid receptors promote expression of pro-inflammatory genes including nuclear factor-kappa B, interleukin-6, and transforming growth factor-beta 1 [18]. Esaxerenone treatment significantly attenuates expression of these inflammatory mediators, as demonstrated in both in vitro and in vivo experimental models [18] [17].

The compound's effects on downstream signaling extend to cardiovascular remodeling pathways. Mineralocorticoid receptor activation promotes cardiac fibrosis through upregulation of connective tissue growth factor and collagen synthesis pathways [14]. Esaxerenone effectively blocks these profibrotic signaling cascades, as evidenced by reduced cardiac fibrosis in experimental models of heart failure and hypertension [18].

Vascular signaling pathways also represent important targets of esaxerenone's mechanism of action. The compound prevents aldosterone-induced endothelial dysfunction by blocking mineralocorticoid receptor-mediated suppression of endothelial nitric oxide synthase activity [19] [20]. This preservation of nitric oxide signaling contributes to esaxerenone's beneficial vascular effects and may explain its superior cardiovascular protective properties compared to traditional mineralocorticoid receptor antagonists.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C2 (MR) [HSA:4306] [KO:K08555]